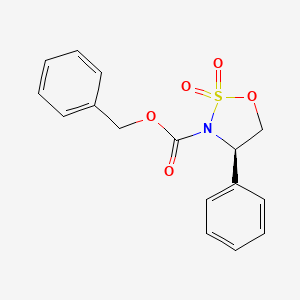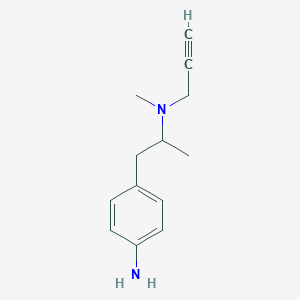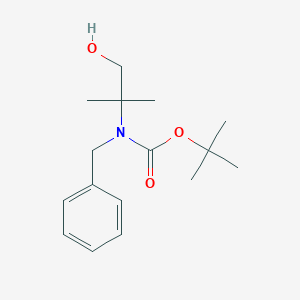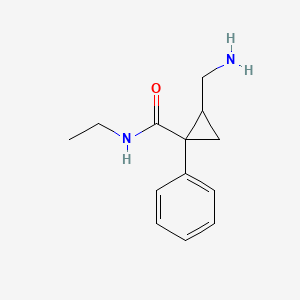![molecular formula C10H17NO B12284965 3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metilpropil)-3-azabiciclo[311]heptan-6-ona es un compuesto bicíclico con una estructura única que incluye un átomo de nitrógeno dentro de su marco bicíclico.
Métodos De Preparación
La síntesis de 3-(2-Metilpropil)-3-azabiciclo[3.1.1]heptan-6-ona normalmente implica el uso de materiales de partida específicos y condiciones de reacción. Una ruta sintética común implica la ciclización de precursores apropiados en condiciones controladas. Los métodos de producción industrial pueden variar, pero generalmente apuntan a optimizar el rendimiento y la pureza mediante el uso de técnicas y equipos avanzados .
Análisis De Reacciones Químicas
3-(2-Metilpropil)-3-azabiciclo[3.1.1]heptan-6-ona experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, se puede estudiar por sus posibles efectos en los sistemas biológicos. En medicina, podría explorarse por su potencial terapéutico. Además, tiene aplicaciones industriales en la producción de varios productos químicos .
Mecanismo De Acción
El mecanismo de acción de 3-(2-Metilpropil)-3-azabiciclo[3.1.1]heptan-6-ona implica su interacción con objetivos y vías moleculares específicos. Los objetivos y vías moleculares exactos pueden variar según el contexto de su uso. su estructura única le permite interactuar con varias moléculas biológicas, lo que potencialmente lleva a efectos biológicos significativos .
Comparación Con Compuestos Similares
3-(2-Metilpropil)-3-azabiciclo[3.1.1]heptan-6-ona se puede comparar con otros compuestos similares como la 6,6-Dimetil-2-(2-metilpropil)-biciclo[3.1.1]heptan-3-ona y la Biciclo[3.1.1]heptan-2-ona, 6,6-dimetil-, (1R)-. Estos compuestos comparten una estructura bicíclica similar pero difieren en sus sustituyentes y grupos funcionales específicos, lo que puede conducir a diferencias en sus propiedades químicas y aplicaciones .
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)4-11-5-8-3-9(6-11)10(8)12/h7-9H,3-6H2,1-2H3 |
Clave InChI |
WZVIUXSENTVZAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC2CC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

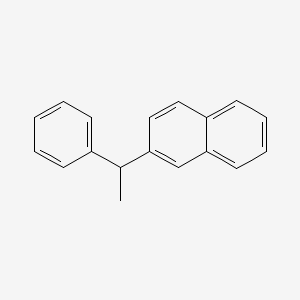

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

